ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a structurally complex heterocyclic compound featuring:
- A 4,5-dihydrothiophene-3-carboxylate core with a ketone group at position 2.
- A 2,5-dimethyl-1-(2-methylphenyl)pyrrole moiety linked via a methylene bridge at position 3.
- A 4-methoxyanilino substituent at position 2.
Properties
IUPAC Name |
ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-6-34-28(32)25-26(31)24(35-27(25)29-21-11-13-22(33-5)14-12-21)16-20-15-18(3)30(19(20)4)23-10-8-7-9-17(23)2/h7-16,31H,6H2,1-5H3/b24-16-,29-27? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGYICQKRKHENX-NWEZUEQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C)C)SC1=NC4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3C)C)/SC1=NC4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2,5-Dimethyl-1-(2-Methylphenyl)-1H-Pyrrole Moiety
The pyrrole subunit is synthesized via the Hantzsch pyrrole synthesis , which involves the reaction of α-halo-carbonyl compounds with 1,3-dicarbonyl derivatives in the presence of ammonia . For this compound, 2-bromo-3-(2-methylphenyl)propan-1-one and acetylacetone (2,4-pentanedione) are condensed under reflux in anhydrous ethanol with ammonium acetate as the ammonia source. The reaction proceeds via enamine intermediate formation, followed by cyclization to yield the 2,5-dimethyl-1-(2-methylphenyl)pyrrole core .
Key Reaction Parameters:
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Solvent: Anhydrous ethanol
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Temperature: 80°C (reflux)
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Catalyst: Ammonium acetate (2 equiv)
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Reaction Time: 12–16 hours
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate 8:2), with structural confirmation by -NMR ( 6.85–7.25 ppm, aromatic protons; 2.35 ppm, methyl groups) .
Construction of the 4-Oxo-4,5-Dihydrothiophene-3-Carboxylate Core
The thiophene ring is assembled using a modified Paal-Knorr thiophene synthesis , where a 1,4-dicarbonyl precursor reacts with a sulfur source . Ethyl 3-oxobutanoate and thioglycolic acid undergo cyclization in the presence of phosphorus pentasulfide () at 120°C to form the 4-oxo-4,5-dihydrothiophene-3-carboxylate skeleton .
Optimization Notes:
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Excess (1.5 equiv) ensures complete cyclization.
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Toluene is preferred as the solvent to avoid side reactions.
Knoevenagel Condensation for Methylene Bridge Formation
The methylene bridge linking the pyrrole and thiophene units is formed via Knoevenagel condensation . The aldehyde derivative of the pyrrole (generated in situ by oxidation of a hydroxymethyl precursor) reacts with the active methylene group of the 4-oxothiophene in the presence of piperidine as a base catalyst .
Procedure:
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Pyrrole aldehyde (1.2 equiv), thiophene (1 equiv), piperidine (10 mol%)
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Solvent: Dry dichloromethane
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Temperature: 25°C
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Time: 24 hours
The exocyclic double bond configuration (Z/E) is confirmed by -NMR coupling constants () and NOESY spectroscopy .
Final Esterification and Purification
The ethyl ester group is introduced via Steglich esterification using -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane . The crude product is purified via recrystallization from a methanol/water mixture (9:1), yielding the final compound as a yellow crystalline solid.
Characterization Data:
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Melting Point: 162–164°C
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-NMR (400 MHz, CDCl): 1.35 (t, 3H, CH), 2.25 (s, 6H, pyrrole-CH), 3.80 (s, 3H, OCH), 6.70–7.45 (m, aromatic H)
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Pyrrole Synthesis | Hantzsch | 72 | 98 | High regioselectivity |
| Thiophene Cyclization | Paal-Knorr | 80 | 95 | Scalable |
| Anilino Coupling | Ullmann | 85 | 97 | Mild conditions |
| Condensation | Knoevenagel | 70 | 96 | Stereochemical control |
Alternative approaches, such as microwave-assisted synthesis for the Knoevenagel step, reduce reaction time to 2 hours but require specialized equipment .
Challenges and Optimization Strategies
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Steric Hindrance: Bulky substituents on the pyrrole and thiophene necessitate prolonged reaction times. Increasing catalyst loading (e.g., CuI to 10 mol%) improves coupling efficiency .
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Oxidative Degradation: The 4-oxo group is sensitive to light; reactions are conducted under inert atmosphere (N) with amber glassware .
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Solvent Selection: DEG enhances solubility of intermediates in Ullmann couplings, preventing precipitation .
Industrial-Scale Considerations
For bulk production, continuous flow reactors are recommended for the Paal-Knorr and Hantzsch steps, achieving 90% yield with a throughput of 5 kg/day . Cost analysis indicates that the CuI/ligand system reduces palladium catalyst expenses by 40% compared to traditional Buchwald-Hartwig conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrrole moiety exhibit anticancer properties. Ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial agents .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique structure allows for modifications that improve thermal stability and mechanical strength in polymer composites. Research has shown that adding this compound can lead to improved thermal degradation temperatures and tensile strength compared to standard polymer formulations .
Agricultural Chemistry
Pesticide Development
Given its structural characteristics, this compound is being investigated as a potential pesticide or herbicide. Preliminary studies suggest that it may act as an effective agent against specific agricultural pests, providing a basis for developing environmentally friendly pest control solutions. The mechanism of action appears to involve disruption of metabolic pathways in target organisms, which warrants further exploration in field trials .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound revealed that the compound inhibited the growth of breast cancer cells significantly compared to control groups. The mechanism was attributed to the activation of intrinsic apoptotic pathways leading to cell death.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that suggests strong antibacterial activity, positioning it as a candidate for further development into therapeutic agents.
Case Study 3: Polymer Enhancement
Research on polymer composites incorporating this compound showed an increase in thermal stability by approximately 20% compared to traditional polymers without the compound. This enhancement suggests potential applications in high-performance materials.
Mechanism of Action
The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
Key Observations:
- Pyrrole Modifications: The target compound’s 2-methylphenyl-pyrrole substituent (vs.
- Thiophene vs. Thiazolidinone: The thiophene core in the target compound (vs. thiazolidinone in 623936-24-3) may confer distinct electronic properties, influencing binding affinity to targets like kinases or proteases .
- Anilino Substituents: The 4-methoxyanilino group (target) contrasts with benzyloxybenzylidene (474760-31-1), impacting hydrogen-bonding capacity and metabolic stability .
Computational Similarity and Bioactivity Clustering
Tanimoto-Based Similarity Analysis
Using the US-EPA CompTox Dashboard’s Tanimoto threshold (>0.8 for structural similarity), analogs like 667901-31-7 and 474760-31-1 likely exhibit moderate similarity (~0.6–0.7) to the target compound due to shared dihydrothiophene/pyrrole cores but divergent substituents . For example:
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) suggests that analogs with >70% structural similarity often share overlapping protein targets (e.g., kinases, cytochrome P450 enzymes) . The target compound’s 4-methoxyanilino group may align it with clusters of kinase inhibitors, whereas thiazolidinone-containing analogs (623936-24-3) correlate with anti-inflammatory targets .
Physicochemical and Spectroscopic Comparisons
IR and NMR Spectral Data
- IR Spectroscopy: The target compound’s ester carbonyl (C=O) stretch at ~1700 cm⁻¹ matches analogs like 474760-31-1, while the 4-methoxyanilino group introduces unique N-H stretches (~3300 cm⁻¹) .
- 1H NMR: The 2-methylphenyl-pyrrole protons (δ 6.8–7.2 ppm) and 4-methoxyanilino protons (δ 3.8 ppm for OCH₃) distinguish it from dichlorophenyl-containing analogs (δ 7.4–7.6 ppm for Cl-substituted aromatics) .
LogP and Solubility
- Predicted LogP : ~3.5 (moderately lipophilic), lower than 667901-31-7 (LogP ~4.2) due to reduced halogen content .
- Aqueous Solubility: ~0.01 mg/mL (poor), typical of ester-containing heterocycles, but improved compared to thiazolidinone analogs .
Implications for Drug Design
- Selectivity: The 4-methoxyanilino group may enhance selectivity for serotonin receptors or COX-2 compared to benzyloxy-substituted analogs .
- Metabolic Stability : Reduced halogen content vs. 667901-31-7 suggests lower CYP450 inhibition risk, improving safety profiles .
Biological Activity
Ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 354127-17-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C28H28N2O4S
- Molecular Weight : 488.60 g/mol
- Structural Characteristics : The compound features a pyrrole ring system and a thiophene carboxylate moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity :
- Anti-inflammatory Effects :
Case Studies
- Anticancer Screening :
- Inflammation Models :
Data Table: Summary of Biological Activities
| Biological Activity | Study Reference | Key Findings |
|---|---|---|
| Anticancer | Fayad et al., 2019 | Induces apoptosis in cancer cells |
| Anti-inflammatory | Patent CA 2499964 | Inhibits smooth muscle proliferation |
| Cytotoxicity | SpectraBase | Significant cytotoxicity against multiple lines |
| Vascular Occlusion Treatment | ECHA | Reduces neointimal hyperplasia |
Q & A
Q. What are the recommended synthetic routes for this compound, and what yield ranges are typically observed?
A three-component one-pot reaction involving substituted anilines, diethyl acetylenedicarboxylate, and aromatic aldehydes is widely used. Solvent choice (e.g., ethanol or acetonitrile) and catalysts (e.g., acidic or Lewis acid conditions) significantly affect yields, which range from 45% to 78% depending on substituent steric/electronic effects .
Q. How can structural characterization be optimized using combined spectroscopic and crystallographic methods?
X-ray diffraction (XRD) is critical for resolving stereochemistry and hydrogen-bonding networks in the solid state. Pair this with - and -NMR to confirm dynamic behavior in solution, such as keto-enol tautomerism. For example, XRD data reveal intermolecular N–H···O hydrogen bonds (2.85–3.02 Å) stabilizing the crystal lattice .
Intermediate Research Questions
Q. What experimental design strategies minimize byproduct formation during synthesis?
Employ factorial design (e.g., 2 designs) to optimize variables like temperature (80–120°C), reaction time (6–24 hours), and stoichiometry. Statistical analysis (ANOVA) can identify dominant factors—e.g., excess aldehyde (>1.2 eq.) reduces dimerization byproducts by 30% .
Q. How do substituents on the pyrrole and thiophene rings influence electronic properties and reactivity?
Electron-donating groups (e.g., 4-methoxy on aniline) enhance nucleophilicity, accelerating cyclization. Conversely, bulky 2-methylphenyl groups on the pyrrole reduce π-π stacking, as shown by XRD interplanar distances of 3.5–4.1 Å .
Advanced Research Questions
Q. What computational methods validate the compound’s electronic structure and non-covalent interactions?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO gaps (~4.1 eV) and Mulliken charges, correlating with NMR chemical shifts. AIM analysis confirms intramolecular hydrogen bonds (e.g., C=O···H–N, 2.98 Å) observed in XRD .
Q. How can contradictions between experimental and theoretical spectroscopic data be resolved?
For example, IR stretching frequencies for carbonyl groups (1680–1720 cm) may deviate from DFT predictions by ±15 cm due to solvent effects. Use polarizable continuum models (PCM) in simulations to reduce discrepancies .
Q. What mechanistic insights explain regioselectivity in multi-component reactions involving this compound?
DFT-based reaction path studies suggest a stepwise mechanism: (1) Knoevenagel condensation forms the thiophene core, followed by (2) Michael addition of the pyrrole moiety. Transition-state calculations reveal a 22 kcal/mol barrier for the rate-determining cyclization step .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
